2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide
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Description
2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide is a chemical compound that has gained significant attention in scientific research. It is also known as GSK-3 inhibitor VIII and is used as a tool compound to study glycogen synthase kinase-3 (GSK-3) in various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide is involved in the synthesis of fluorinated pyrazoles, which are of significant interest as building blocks in medicinal chemistry. These compounds allow for further functionalization and are used in the development of various pharmaceuticals (Surmont et al., 2011). Similarly, synthetic benzamide derivatives, including compounds structurally related to 2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide, have been explored for their ability to inhibit histone deacetylase, showing significant antitumor activity (Saito et al., 1999).
Antipyrine Derivatives and Crystallography
Research on antipyrine derivatives, which are structurally similar to 2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide, has been conducted, focusing on their synthesis, X-ray structure characterization, and theoretical studies. These studies provide insights into the intermolecular interactions and stability of such compounds, which is crucial for their potential application in various fields including pharmaceuticals (Saeed et al., 2020).
Radiochemistry and Imaging
Compounds related to 2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide have been used in the synthesis of radiolabeled compounds for imaging studies. These studies are particularly relevant in the investigation of peripheral benzodiazepine receptors, which are implicated in neurodegenerative disorders (Fookes et al., 2008).
Antipsychotic Research
Investigations into novel antipsychotic agents have included derivatives of pyrazole, which is structurally related to 2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide. These studies focus on compounds that do not interact with dopamine receptors, offering potential new avenues for antipsychotic drug development (Wise et al., 1987).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c16-14-7-10(17)1-2-13(14)15(21)19-11-8-18-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLEQJUKZKECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide |
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